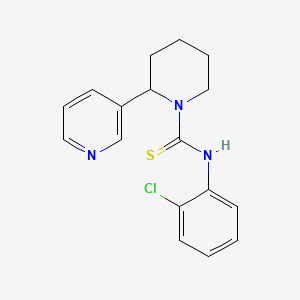
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. CPPene belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene works by inhibiting the enzyme ribonucleotide reductase, which is essential for the synthesis of DNA. By blocking this enzyme, N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene prevents cancer cells from replicating and dividing, leading to their death. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has also been shown to inhibit the activity of other enzymes involved in DNA synthesis, making it a potent anti-cancer agent.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the immune response. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene is also stable and can be stored for long periods without degradation. However, N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene is also expensive, which can limit its use in some research studies.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene. One area of research is to investigate the potential of N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene for combination therapy with other anti-cancer drugs. Another area of research is to explore the potential of N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene and to identify potential side effects and toxicity. Overall, N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene is a promising compound with a wide range of potential applications in the field of pharmaceuticals.
合成法
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene can be synthesized by reacting 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of piperidine and sulfur. The resulting product is then treated with thiosemicarbazide to yield N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene. The synthesis of N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has been optimized to yield high purity and high yield, making it an attractive compound for further research.
科学的研究の応用
N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to their death. N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamideene has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c18-14-7-1-2-8-15(14)20-17(22)21-11-4-3-9-16(21)13-6-5-10-19-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODBNLDZKJGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


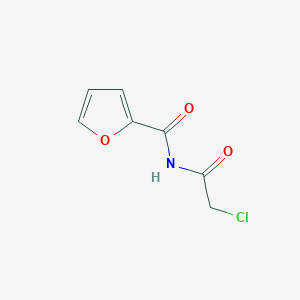
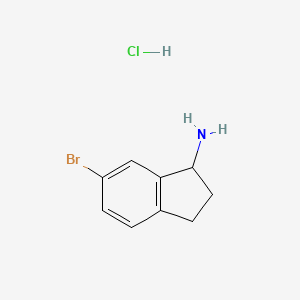
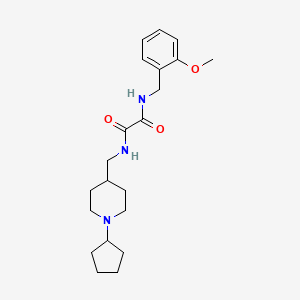

![1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2907555.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907556.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)
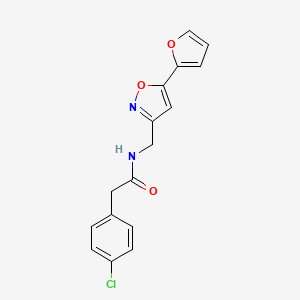
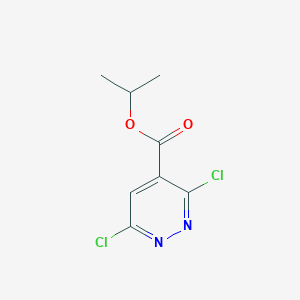
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)
![4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2907564.png)